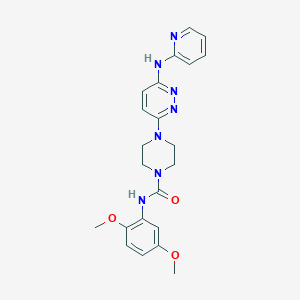
N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H25N7O3 and its molecular weight is 435.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,5-dimethoxyphenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of multiple functional groups that may contribute to its biological properties.
Anticancer Activity
Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. A study involving a series of piperazine derivatives found that compounds similar to this compound showed promising results against various cancer cell lines, including:
- K562 (Chronic Myeloid Leukemia)
Antitubercular Activity
Another area of interest is the compound's potential as an antitubercular agent. In a recent study, related compounds were synthesized and tested against Mycobacterium tuberculosis. The most active derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, suggesting that structural modifications similar to those in this compound could enhance activity against tuberculosis .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinases : Many piperazine derivatives act as kinase inhibitors. The structural features allow for interactions with ATP-binding sites in kinases, disrupting signaling pathways essential for cancer cell survival.
- Induction of Apoptosis : Compounds similar to this one have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial disruption.
Study 1: K562 Cell Line
A detailed evaluation of this compound on K562 cells revealed:
- IC50 : 0.75 μM
- Mechanism : Induced apoptosis via the intrinsic pathway.
Study 2: Antitubercular Activity
In a comparative study on antitubercular agents:
- Compound Tested : A derivative structurally related to this compound.
- Results : Showed an IC90 of 4.00 μM against M. tuberculosis, indicating significant potential for further development .
Data Summary
| Activity | Cell Line/Pathogen | IC50/IC90 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | K562 | 0.75 | Apoptosis induction |
| Antitubercular | Mycobacterium tuberculosis | 1.35 - 4.00 | Disruption of metabolic pathways |
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c1-31-16-6-7-18(32-2)17(15-16)24-22(30)29-13-11-28(12-14-29)21-9-8-20(26-27-21)25-19-5-3-4-10-23-19/h3-10,15H,11-14H2,1-2H3,(H,24,30)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOAJZIPVPCKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














